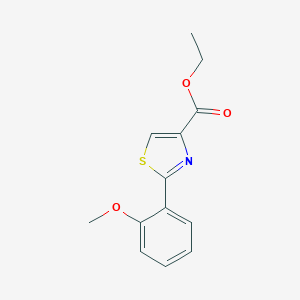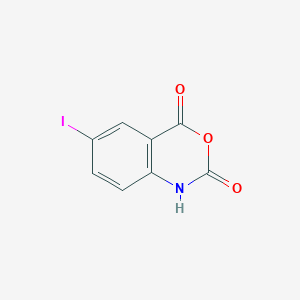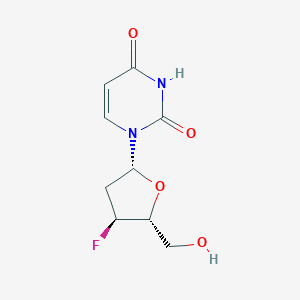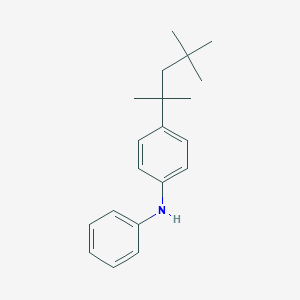![molecular formula C7H10N2O2 B052751 3-Amino-4-[ethyl(methyl)amino]cyclobut-3-ene-1,2-dione CAS No. 1393840-12-4](/img/structure/B52751.png)
3-Amino-4-[ethyl(methyl)amino]cyclobut-3-ene-1,2-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-4-[ethyl(methyl)amino]cyclobut-3-ene-1,2-dione is a chemical compound belonging to the cyclobutene family, characterized by its unique functional groups and structural framework. This compound has drawn interest due to its potential applications in various fields of chemistry and biochemistry, especially as a building block for more complex molecules.
Synthesis Analysis
The synthesis of structurally related 3-aminocyclobut-2-en-1-ones involves facile condensation of cyclobuta-1,3-diones with primary amines, followed by substitution reactions at the C-2 position with various electrophilic reagents. This method provides a versatile approach to synthesizing a wide range of functionalized cyclobutene derivatives (Brand et al., 2003).
Molecular Structure Analysis
The molecular structure of 3,4-bis[(pyridin-3-ylmethyl)amino]cyclobut-3-ene-1,2-dione, a related compound, reveals that it forms hydrogen-bonded chains and extended ribbons, demonstrating the significant role of hydrogen bonding in the solid-state arrangement of these cyclobutene derivatives (Lemmerer & Bourne, 2012).
Chemical Reactions and Properties
Cyclobutene derivatives undergo a variety of chemical reactions, including bromination, which leads to the formation of various substituted cyclobutenes and their transformation into other cyclic compounds. The reactivity of these compounds is significantly influenced by the nature of the substituents and the reaction conditions, highlighting the diversity of chemical transformations possible with this class of compounds (Toda & Ooi, 1973).
Aplicaciones Científicas De Investigación
Potent VLA-4 Antagonists
A novel series of uniquely functionalized 3-aminocyclobut-2-en-1-ones, including 3-Amino-4-[ethyl(methyl)amino]cyclobut-3-ene-1,2-dione derivatives, has been prepared and identified as potent antagonists of the VLA-4 receptor. These compounds were developed through facile condensation reactions, demonstrating significant potential in medicinal chemistry for the modulation of VLA-4 mediated processes (Brand et al., 2003).
Anticancer and Antiviral Applications
Derivatives of 3-Amino-4-[ethyl(methyl)amino]cyclobut-3-ene-1,2-dione have been explored for their anticancer and antiviral properties. These compounds, synthesized as squarate-based carbocyclic nucleosides, were subjected to computational analyses and preliminary screenings, indicating their promising applications in targeting cancer and viral infections (Lu et al., 2017).
Supramolecular Assemblies and Weak Intermolecular Interactions
Squaric acid derivatives, including those related to 3-Amino-4-[ethyl(methyl)amino]cyclobut-3-ene-1,2-dione, have been synthesized and analyzed for their ability to form supramolecular assemblies. The study highlights the importance of ion-pair and H-bonding interactions, along with π–π stacking and anion–π contacts, in the solid-state formation of these assemblies. This research contributes to the understanding of molecular interactions and the design of novel materials (Prohens et al., 2017).
CXCR2 Chemokine Receptor Antagonists
Research into 3-amino-4-hydrazine-cyclobut-3-ene-1,2-diones unveiled a series of potent and selective inhibitors against the CXCR2 chemokine receptor. These findings are significant for developing new therapeutic agents targeting inflammatory diseases and cancer, where the CXCR2 receptor plays a crucial role (Liu et al., 2009).
Thyroid Hormone Receptor Selectivity
A novel series of 3-hydroxy-cyclobut-3-ene-1,2-dione derivatives were designed, synthesized, and evaluated for their selectivity towards the thyroid hormone receptor beta (TR-beta). These findings could have implications for developing targeted therapies for thyroid hormone-related disorders (Raval et al., 2008).
Propiedades
IUPAC Name |
3-amino-4-[ethyl(methyl)amino]cyclobut-3-ene-1,2-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-3-9(2)5-4(8)6(10)7(5)11/h3,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLQRZDPYFUZNEA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C1=C(C(=O)C1=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-4-[ethyl(methyl)amino]cyclobut-3-ene-1,2-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

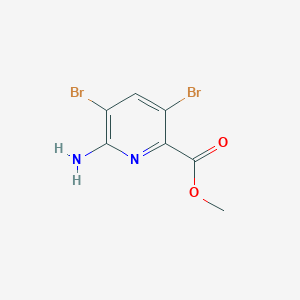
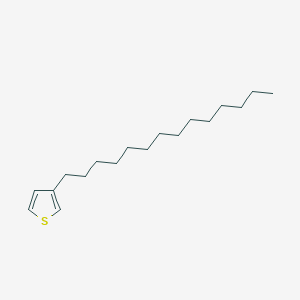
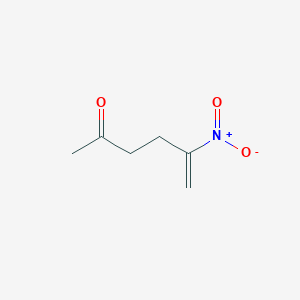
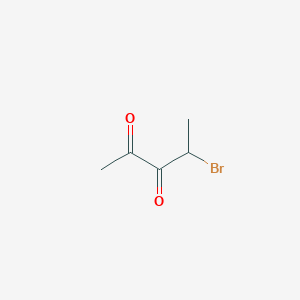

![2-(3-Methyl-1H-pyrazol-1-yl)benzo[d]thiazole](/img/structure/B52680.png)
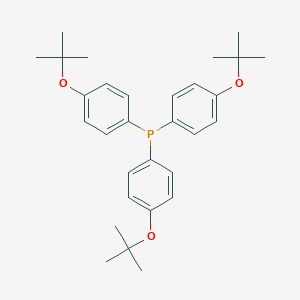
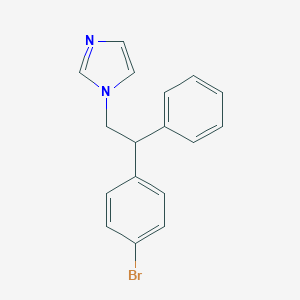
![Thieno[3,2-b]thiophene](/img/structure/B52689.png)
